![molecular formula C19H19FN2O4S B5036538 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline, commonly known as FIPI, is a small molecule inhibitor that has been developed for the inhibition of phospholipase D (PLD) enzymes. PLD enzymes are known to play a crucial role in various cellular processes such as membrane trafficking, cytoskeletal reorganization, and signal transduction. Therefore, the inhibition of PLD enzymes by FIPI has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
Antibacterial Activity
1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline: has been synthesized and screened for its in vitro antibacterial properties. Specifically, it was tested against gram-negative bacterial strains (Staphylococcus aureus, Bacillus subtilis, and Escherichia coli) as well as gram-positive bacterial strains (Enterobacter aerogenes, Pseudomonas aeruginosa, and Bacillus cereus) . Notably, several derivatives of this compound exhibited significant antibacterial activity. For instance:
Additionally, in silico studies revealed that these compounds could potentially act as DNA gyrase enzyme inhibitors, further enhancing their antibacterial efficacy. Molecular docking simulations identified ligands responsible for the observed antibacterial activity .
Antiviral Potential
While specific data on antiviral activity for this compound is scarce, indole derivatives have shown promise in combating viral infections. Further investigations into the antiviral effects of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline could be valuable .
Drug Design and Heterocyclic Motifs
Heterocyclic compounds, including tetrazoles, play a crucial role in drug design. The tetrazole group, to which this compound belongs, has received considerable attention due to its diverse applications. Researchers consider it a promising scaffold for developing novel antibacterial agents .
Other Potential Applications
While the literature specifically addressing this compound is limited, we can explore other potential applications based on its structural features:
Mécanisme D'action
Target of Action
The primary target of “1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline” is the DNA Gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair, making it a significant target for antibacterial agents .
Mode of Action
The compound interacts with its target, the DNA Gyrase enzyme, by inhibiting its activity . This inhibition disrupts the DNA replication process, leading to the cessation of bacterial growth .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting the DNA Gyrase enzyme, the compound disrupts this pathway, leading to the inhibition of bacterial growth . The downstream effects include the disruption of bacterial cell division and eventual cell death .
Result of Action
The molecular effect of the compound’s action is the inhibition of the DNA Gyrase enzyme . On a cellular level, this results in the disruption of DNA replication, leading to the inhibition of bacterial growth and eventual bacterial cell death .
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c20-16-6-5-15(13-18(16)27(24,25)21-9-11-26-12-10-21)19(23)22-8-7-14-3-1-2-4-17(14)22/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEOFOCOPCYKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)F)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036474.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)
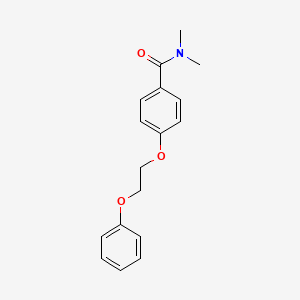
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)
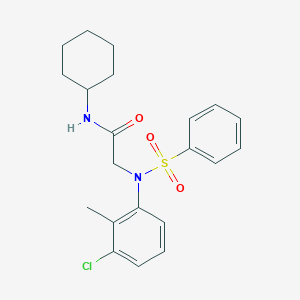
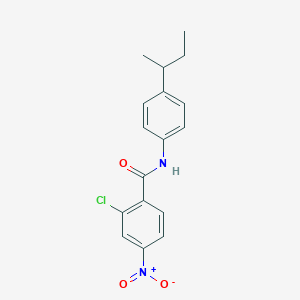
![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)
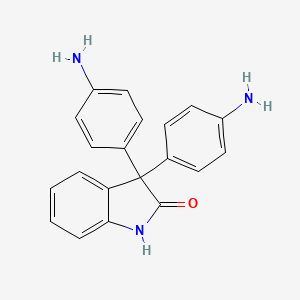
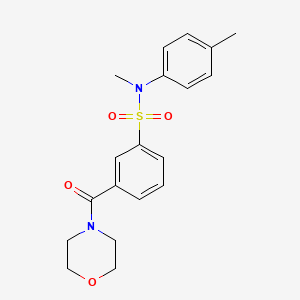
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)